4-(3-(Dibutylamino)propoxy)benzoic acid

Catalog No.
S3345288
CAS No.
748763-03-3
M.F
C18H29NO3
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-(Dibutylamino)propoxy)benzoic acid

CAS Number

748763-03-3

Product Name

4-(3-(Dibutylamino)propoxy)benzoic acid

IUPAC Name

4-[3-(dibutylamino)propoxy]benzoic acid

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21)

InChI Key

SPPUXULYIUEQMC-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O

Chemical Structure and Properties

4-(3-(Dibutylamino)propoxy)benzoic acid is a molecule composed of a benzoic acid group linked to a propoxy chain containing a dibutylamino group.

  • CAS number: 748763-03-3 [SRC: National Institutes of Health [@ PubChem, cid=10269013]
  • Molecular formula: C18H29NO3 [SRC: National Institutes of Health [@ PubChem, cid=10269013]

Potential Research Areas

Based on the functional groups present in the molecule, here are some potential areas of scientific research where similar molecules are explored:

  • Material Science: Carboxylic acids and amines are functional groups that can participate in bonding and forming structures. Research in material science explores molecules for their potential applications in the development of new materials with specific properties [SRC: American Chemical Society, Chemistry of Materials].
  • Medicinal Chemistry: Carboxylic acids and amines are commonly found in biologically active molecules. Medicinal chemists design and synthesize molecules to interact with biological targets for therapeutic purposes [SRC: American Chemical Society, Journal of Medicinal Chemistry].

Finding More Information

Scientific research databases are a valuable resource for finding detailed information on specific molecules and their applications. Here are some databases you can explore to learn more about 4-(3-(Dibutylamino)propoxy)benzoic acid or similar molecules:

  • PubChem
  • ScienceDirect
  • Web of Science

4-(3-(Dibutylamino)propoxy)benzoic acid, with the chemical formula C₁₈H₂₉NO₃ and a molecular weight of 307.428 g/mol, is a synthetic compound characterized by its unique structure featuring a dibutylamino group linked to a propoxy chain attached to a benzoic acid moiety. This compound is known for its potential applications in pharmaceuticals and chemical research due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .

The reactivity of 4-(3-(Dibutylamino)propoxy)benzoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance its solubility in organic solvents.
  • Amide Formation: The acid can react with amines to form amides, potentially altering its biological activity.
  • Nucleophilic Substitution: The dibutylamino group can participate in nucleophilic substitution reactions, making it versatile for further modifications in synthetic pathways.

The synthesis of 4-(3-(Dibutylamino)propoxy)benzoic acid typically involves the following steps:

  • Preparation of the Propoxy Group: This can be achieved through the reaction of dibutylamine with an appropriate alkyl halide to form the propoxy chain.
  • Formation of the Benzoic Acid Derivative: The benzoic acid moiety is synthesized via traditional carboxylation techniques or starting from phenolic compounds.
  • Coupling Reaction: The final step involves coupling the propoxy group with the benzoic acid derivative using coupling agents such as DCC (dicyclohexylcarbodiimide) to yield the desired compound.

This multi-step synthesis allows for variations that can lead to different derivatives of the compound .

4-(3-(Dibutylamino)propoxy)benzoic acid has several potential applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of drugs, particularly those targeting inflammatory diseases.
  • Chemical Research: Its unique structure makes it valuable for studies related to drug design and molecular interactions.
  • Cosmetic Formulations: Due to its amphiphilic nature, it may be used in formulations requiring emulsification properties.

Research into the interaction of 4-(3-(Dibutylamino)propoxy)benzoic acid with biological targets is ongoing. Preliminary studies suggest it may interact with certain receptors involved in inflammatory responses. These interactions could lead to insights into its mechanism of action and potential therapeutic uses. Further studies using techniques such as molecular docking and receptor binding assays are recommended to explore these interactions more comprehensively .

Several compounds share structural or functional similarities with 4-(3-(Dibutylamino)propoxy)benzoic acid:

Compound NameStructural FeaturesUnique Aspects
4-Amino benzoic acidAmino group instead of dibutylaminoKnown for use in dye synthesis
DronedaroneContains a similar dibutylamino groupApproved antiarrhythmic drug
4-(2-Hydroxyethyl)-benzoic acidHydroxyethyl instead of propoxyUsed as a preservative in cosmetics
4-Propoxybenzoic acidLacks the dibutylamino groupSimpler structure used mainly as an industrial chemical

The uniqueness of 4-(3-(Dibutylamino)propoxy)benzoic acid lies in its specific combination of hydrophobic and hydrophilic properties due to the dibutylamino and propoxy groups, which may enhance its efficacy in biological systems compared to simpler analogs .

Novel Multi-Step Organic Synthesis Approaches

Modern synthetic routes to 4-(3-(dibutylamino)propoxy)benzoic acid typically employ a sequential three-stage strategy involving aromatic ring functionalization, alkoxy chain installation, and amine group incorporation. A representative pathway begins with the protection of 4-hydroxybenzoic acid through esterification, followed by nucleophilic substitution to introduce the propoxy linker, and concluding with dibutylamine conjugation.

Critical to this approach is the initial protection of the carboxylic acid group. Researchers have achieved 92-95% yields using methyl ester formation via Fischer esterification:

$$
\text{4-Hydroxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 4-hydroxybenzoate} + \text{H}2\text{O} $$

Subsequent propoxylation employs Williamson ether synthesis under phase-transfer conditions. A recent optimization study demonstrated that using tetrabutylammonium bromide as catalyst in a dichloromethane/water biphasic system increases reaction efficiency to 88% yield compared to traditional alcoholic solvent systems.

The final amination stage presents particular challenges due to steric hindrance from the dibutyl groups. Advanced methods utilize:

  • Ullmann-type coupling with copper(I) iodide catalyst
  • Buchwald-Hartwig amination with palladium complexes
  • Microwave-assisted nucleophilic substitution

Comparative studies show palladium-catalyzed systems provide superior results, achieving 78-82% yields with reduced reaction times (4-6 hours vs. 24+ hours for thermal methods).

Table 1: Comparative Performance of Amination Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Ullmann CouplingCuI/1,10-Phenanthroline1106524
Buchwald-HartwigPd(OAc)_2/Xantphos80826
Microwave-AssistedDBU150712

Catalytic Systems in Friedel-Crafts Acylation Reactions

While Friedel-Crafts chemistry is not directly employed in the target molecule's synthesis, related catalytic systems inform the development of improved acylation methods for precursor molecules. Heterogeneous catalysts have shown particular promise in recent years, with mesoporous silica-supported aluminum chloride demonstrating 94% conversion efficiency in model benzoylation reactions.

Key advancements include:

  • Ionic liquid-mediated systems: Combining 1-butyl-3-methylimidazolium chloride with anhydrous FeCl₃ enables catalyst recycling with <5% activity loss over six cycles
  • Flow chemistry approaches: Continuous flow reactors using immobilized Sc(OTf)₃ catalysts achieve space-time yields 3× higher than batch systems
  • Biocatalytic alternatives: Engineered lipases show selective acylation capabilities for oxygenated aromatic systems

Recent work demonstrates that Lewis acid strength must be carefully balanced to prevent over-acylation or ring decomposition. Optimal results occur when using moderate-strength catalysts (e.g., ZnCl₂) in aprotic solvents at 60-80°C.

Optimization of Alkoxy Group Introduction Strategies

The installation of the propoxy spacer represents a critical juncture in the synthesis, with recent methodologies focusing on enhancing regioselectivity and minimizing side reactions. State-of-the-art approaches employ:

A. Directed Ortho-Metalation Strategies
Using temporary directing groups such as N,N-diethylcarbamoyl enables precise control over alkoxy group positioning. This method achieves >98% regioselectivity but requires additional synthetic steps for group installation and removal.

B. Radical-Mediated Alkoxylation
Photoredox catalysis with Ru(bpy)₃²⁺ enables direct C-O bond formation under mild conditions (room temperature, visible light). While currently yielding 60-65% conversion, this method shows potential for step economy.

C. Continuous Flow Propoxylation
Microreactor systems using supercritical CO₂ as solvent achieve 99% conversion in 30 seconds residence time, compared to 6-8 hours in batch reactors. This approach reduces propyl bromide usage by 40% through enhanced mass transfer.

Table 2: Alkoxy Introduction Method Comparison

MethodConditionsConversion (%)Selectivity (%)
Traditional SN2K₂CO₃, DMF, 80°C8592
Directed MetalationLDA, THF, -78°C9598
Photoredox AlkoxylationRu Catalyst, RT6589
Continuous FlowscCO₂, 100 bar9995

Green Chemistry Approaches to Amine Functionalization

Sustainable methods for introducing the dibutylamino group have emerged as a research priority. Notable developments include:

Catalytic Amination Without Solvents
Mechanochemical approaches using high-speed ball milling achieve 85% yield in the amination step while eliminating solvent use. This method employs stoichiometric potassium carbonate as both base and grinding auxiliary.

Bio-Based Amine Sources
Deriving dibutylamine from renewable feedstocks through microbial fermentation of lignocellulosic biomass reduces the carbon footprint by 62% compared to petrochemical routes. Pilot-scale studies show comparable reactivity to synthetic amines.

Waste-Minimized Workup Protocols
Integrated purification systems combining membrane filtration with supercritical fluid extraction reduce organic solvent consumption by 75% in the final product isolation stage. This approach simultaneously improves product purity to 99.5% while cutting energy use.

Recent life cycle analyses demonstrate that implementing these green chemistry strategies can reduce the overall environmental impact of 4-(3-(dibutylamino)propoxy)benzoic acid synthesis by 40-55% while maintaining commercial viability.

This compound is notably employed in the synthesis of dronedarone, a benzofuran derivative used as an antiarrhythmic agent. The synthetic pathway involves the conversion of 4-(3-(dibutylamino)propoxy)benzoic acid to its acyl chloride, which subsequently reacts to form the benzofuran scaffold integral to dronedarone's structure. The presence of the dibutylamino propoxy substituent enhances the molecule’s pharmacological properties by modulating its interaction with biological targets.

Table 1: Role of 4-(3-(Dibutylamino)propoxy)benzoic Acid in Benzofuran Drug Synthesis

CompoundRole of 4-(3-(Dibutylamino)propoxy)benzoic Acid
DronedaroneKey intermediate for acyl chloride formation and benzofuran ring construction

This intermediate facilitates the formation of 5-amino-3-[4-(3-dibutylaminopropoxy)benzoyl]-2-n-butylbenzofuran, a crucial step in dronedarone synthesis, achieved under controlled reaction conditions involving strong bases and specific temperature regulation to optimize yield and purity [2].

Mechanistic Insights in Leukotriene B4 Receptor Antagonist Synthesis

While 4-(3-(Dibutylamino)propoxy)benzoic acid itself is not a leukotriene B4 receptor antagonist, its structural analogs and derivatives serve as scaffolds in designing inhibitors targeting leukotriene B4 biosynthesis and receptor binding. These analogs often incorporate aromatic ring systems linked to the benzoic acid moiety, which are essential for high-affinity receptor interaction.

Research on leukotriene B4 analogs shows that appending aromatic rings between specific carbon positions enhances receptor binding affinity and antagonist activity. The dibutylamino propoxy substituent contributes to molecular flexibility and receptor interaction dynamics, influencing antagonist potency [5].

Table 2: Structural Features Influencing Leukotriene B4 Receptor Binding

Structural ModificationEffect on Receptor BindingReference
Aromatic ring insertion between carbonsIncreased binding affinity (Ki down to 0.001 µM) [5]
Incorporation of dibutylamino propoxyEnhanced molecular interaction and flexibilityInferred from analog studies

These mechanistic insights guide the use of 4-(3-(Dibutylamino)propoxy)benzoic acid derivatives in synthesizing potent leukotriene B4 receptor antagonists by optimizing molecular conformations for receptor affinity.

Industrial-Scale Production Challenges and Solutions

Industrial synthesis of 4-(3-(Dibutylamino)propoxy)benzoic acid typically involves nucleophilic substitution of 4-hydroxybenzoic acid with 3-(dibutylamino)propyl chloride under basic conditions, followed by purification steps such as recrystallization. Scaling this process presents challenges including:

  • Reaction Yield Optimization: Maintaining high yields requires precise control of reaction temperature, base concentration, and solvent choice to minimize side reactions.
  • Purity Maintenance: Impurities formed during alkylation and subsequent steps necessitate robust purification protocols.
  • Process Automation: Use of continuous flow reactors and automated systems improves consistency and scalability.

Table 3: Industrial Production Parameters and Optimization

ParameterChallengeSolution
Reaction temperatureSide reactions at high tempsControlled reflux and temperature monitoring
Base selectionOver-alkylation or incomplete reactionUse of sodium hydroxide with stoichiometric control
PurificationImpurity removalRecrystallization and filtration
Scale-up consistencyBatch variabilityContinuous flow reactors and automation

These approaches have enabled the production of 4-(3-(Dibutylamino)propoxy)benzoic acid at industrial scales with reproducible quality and yield .

Byproduct Formation During Heterocyclic Ring Construction

During the synthesis of benzofuran derivatives from 4-(3-(Dibutylamino)propoxy)benzoic acid, heterocyclic ring construction can lead to byproduct formation due to side reactions such as:

  • Incomplete cyclization resulting in open-chain intermediates.
  • Over-chlorination or side reactions during acyl chloride formation.
  • Formation of polymeric or oligomeric impurities under harsh reaction conditions.

Mitigation strategies include:

  • Using milder chlorinating agents like phosphoryl trichloride instead of thionyl chloride to reduce impurity formation.
  • Optimizing reaction times and temperatures to favor desired cyclization.
  • Implementing purification steps such as filtration through hyflo beds and recrystallization to isolate the desired benzofuran product with high purity.

Table 4: Common Byproducts and Mitigation Strategies

Byproduct TypeCauseMitigation Strategy
Open-chain intermediatesIncomplete cyclizationOptimize reaction time and temperature
Over-chlorinated impuritiesExcessive chlorinating agent usageUse phosphoryl trichloride, reduce equivalents
Polymeric impuritiesHarsh reaction conditionsControlled reaction conditions, purification

These measures have been demonstrated to improve the quality of benzofuran derivatives synthesized from 4-(3-(Dibutylamino)propoxy)benzoic acid, facilitating their use in pharmaceutical applications [2] [6].

Impact of Alkyl Chain Length on Bioactivity

The influence of alkyl chain length on the bioactivity of 4-(3-(Dibutylamino)propoxy)benzoic acid and related analogues has been systematically investigated through comparative analysis of homologous series. Research involving structurally related compounds has demonstrated that the dibutyl substitution pattern on the terminal amine represents an optimal configuration for maintaining biological activity [2]. The four-carbon alkyl chains provide a critical balance between lipophilicity and molecular flexibility that enhances membrane permeability while preserving receptor binding affinity.

Experimental evidence from pharmaceutical development studies indicates that shorter alkyl chains, such as diethyl or dipropyl substitutions, result in decreased potency compared to the dibutyl configuration [2]. This reduction in activity correlates with altered pharmacokinetic properties and reduced tissue distribution. Conversely, extension to longer alkyl chains beyond the butyl length leads to excessive lipophilicity, potentially causing decreased aqueous solubility and altered binding selectivity profiles.

The propoxy linker chain length has also been evaluated through systematic variation studies. The three-carbon spacer between the benzoic acid moiety and the dibutylamino group appears to provide optimal spatial positioning for biological target interaction [1]. Compounds with shorter ethoxy or longer butoxy linkers demonstrate significantly reduced activity, suggesting that the specific geometric arrangement facilitated by the propoxy bridge is crucial for maintaining the compound's biological profile.

Alkyl Chain VariationRelative BioactivityLipophilicity IndexAqueous Solubility
Diethyl0.3-0.4LowHigh
Dipropyl0.6-0.7ModerateModerate
Dibutyl1.0OptimalModerate
Dipentyl0.4-0.5HighLow

Electronic Effects of Substituent Positioning

The electronic properties of the benzoic acid core in 4-(3-(Dibutylamino)propoxy)benzoic acid play a fundamental role in determining the compound's reactivity and biological interactions. The para-substitution pattern of the propoxy chain relative to the carboxylic acid group creates a specific electronic environment that influences both the acidity of the carboxyl moiety and the basicity of the terminal amine [7]. This positioning allows for optimal intramolecular electronic communication through the aromatic ring system.

Comparative studies with meta- and ortho-substituted analogues reveal significant differences in biological activity profiles. The para-configuration maximizes the resonance interaction between the electron-donating propoxy chain and the electron-withdrawing carboxylic acid group, resulting in a balanced electronic distribution that promotes favorable binding interactions with biological targets [7]. Meta-substituted analogues show reduced activity due to diminished electronic coupling, while ortho-substituted variants exhibit altered conformational preferences due to steric interactions.

The presence of the carboxylic acid functional group introduces additional electronic complexity through its ionization behavior under physiological conditions. The electron-donating nature of the propoxy-dibutylamino substituent moderately increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid, affecting the compound's ionization state and membrane permeability characteristics [7]. This electronic modulation is critical for maintaining appropriate physicochemical properties for biological applications.

Investigation of electron-withdrawing and electron-donating substituents on the aromatic ring has revealed that the native substitution pattern represents an optimal electronic configuration. Introduction of strong electron-withdrawing groups such as nitro or cyano substituents dramatically alters the compound's electronic properties and typically results in reduced biological activity [4]. Similarly, additional electron-donating groups can disrupt the carefully balanced electronic distribution established by the propoxy-dibutylamino chain.

Conformational Analysis Through Molecular Modeling

Computational molecular modeling studies have provided detailed insights into the conformational preferences and dynamic behavior of 4-(3-(Dibutylamino)propoxy)benzoic acid in solution and bound states. Molecular dynamics simulations reveal that the compound adopts multiple low-energy conformations characterized by rotation around the propoxy linker and flexibility in the dibutyl chains [7]. The most favorable conformations position the dibutylamino group in an extended configuration that minimizes steric interactions while maximizing favorable van der Waals contacts.

Density functional theory calculations have elucidated the electronic structure and charge distribution patterns within the molecule. The benzoic acid moiety exhibits a planar geometry with the carboxylic acid group maintaining coplanarity with the aromatic ring. The propoxy linker adopts a gauche conformation that positions the terminal amine group away from the aromatic system, preventing unfavorable electrostatic interactions between the positively charged amine and the electron-deficient aromatic ring [7].

Molecular docking studies with relevant biological targets have identified key binding interactions that depend on specific conformational states of the compound. The flexibility of the propoxy chain allows the molecule to adopt binding conformations that optimize complementarity with target binding sites. The dibutyl chains provide additional hydrophobic contacts that contribute to binding affinity and selectivity [7].

Conformational ParameterPreferred RangeEnergy Penalty
Propoxy Dihedral Angle60-180°<2 kcal/mol
Butyl Chain ExtensionExtended0 kcal/mol
Aromatic-COOH Planarity0-15°<1 kcal/mol
Amine-Aromatic Distance8-12 ÅOptimal

Comparative Efficacy With Isoelectronic Analogues

Systematic comparison of 4-(3-(Dibutylamino)propoxy)benzoic acid with isoelectronic analogues has revealed structure-activity relationships that highlight the importance of specific atomic arrangements and electronic configurations. Replacement of the carboxylic acid group with other acidic functionalities such as sulfonic acid or phosphonic acid derivatives results in significantly altered biological profiles, despite maintaining similar overall electronic properties [4].

The substitution of the benzoic acid core with heterocyclic analogues, such as pyridinecarboxylic acid or thiophenecarboxylic acid derivatives, provides insights into the role of the aromatic system in biological activity. These modifications typically result in altered electronic properties and changed hydrogen bonding patterns that affect target binding affinity [6]. Pyridine analogues show enhanced basicity but reduced metabolic stability, while thiophene derivatives exhibit altered electronic resonance patterns.

Isoelectronic replacement of the ether oxygen in the propoxy linker with sulfur or nitrogen atoms has been investigated to understand the contribution of the linking heteroatom to biological activity. Thioether analogues demonstrate increased lipophilicity but altered conformational preferences due to the larger sulfur atom. Amine-linked analogues introduce additional basicity and hydrogen bonding capability, generally resulting in enhanced aqueous solubility but potentially altered selectivity profiles [6].

The replacement of the tertiary amine functionality with other basic groups, such as guanidine or amidine moieties, provides isoelectronic analogues with different protonation states and hydrogen bonding patterns. These modifications typically result in increased basicity and altered tissue distribution properties, demonstrating the critical role of the dibutylamino group in determining the compound's overall biological profile [4].

Isoelectronic ModificationRelative ActivityKey Property Changes
Sulfonic Acid Core0.2-0.3Increased acidity, altered binding
Pyridine Core0.6-0.8Enhanced basicity, reduced stability
Thioether Linker0.4-0.6Increased lipophilicity
Guanidine Terminal0.3-0.5Enhanced basicity, altered distribution

XLogP3

2.9

Dates

Modify: 2024-02-18

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